molecular formula C19H17BrN4O3 B11696882 N'-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11696882
M. Wt: 429.3 g/mol
InChI Key: YXBFMTUEDCNABV-SRZZPIQSSA-N
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Description

N’-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, a dimethoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-bromobenzaldehyde and 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chlorobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Fluorobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Iodobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-Bromobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to molecular targets. Additionally, the combination of the bromobenzylidene and dimethoxyphenyl groups provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O3/c1-26-17-8-7-12(9-18(17)27-2)15-10-16(23-22-15)19(25)24-21-11-13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

YXBFMTUEDCNABV-SRZZPIQSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Br)OC

Origin of Product

United States

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